![molecular formula C22H21FN2O3S B2960227 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide CAS No. 451500-01-9](/img/structure/B2960227.png)
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide
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Description
Scientific Research Applications
Drug Discovery and Development
This compound’s unique structure makes it a valuable candidate for the development of new pharmaceuticals. Its benzamide moiety is a common feature in many drugs, suggesting it could interact favorably with biological targets. Potential applications include:
- Lead Compound Optimization: Its modifiable structure allows for the creation of analogs with enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties.
- Targeted Therapy Research : The compound could be used to develop targeted therapies, particularly in cancer treatment, where specificity for cancer cells over healthy cells is crucial .
properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-8-10-18(11-9-16)24-22(26)20-14-19(12-13-21(20)23)29(27,28)25(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZGAXGVBMDYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide |
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